molecular formula C17H14NO5P B078057 Naphthol AS phosphate CAS No. 13989-98-5

Naphthol AS phosphate

Cat. No.: B078057
CAS No.: 13989-98-5
M. Wt: 343.27 g/mol
InChI Key: KVIYXIWBXOQZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS phosphate is an organic compound with the molecular formula C17H14NO5P. It belongs to the class of naphthalene-2-carboxamides, where the carboxamide group is substituted with an aniline. This compound is known for its unique chemical structure, which includes a phosphonooxy group attached to the naphthalene ring, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

Naphthol AS phosphate plays a significant role in biochemical reactions, particularly as a substrate for the enzyme alkaline phosphatase . The enzyme hydrolyzes this compound, leading to the formation of a colored product that can be detected spectrophotometrically . This interaction between this compound and alkaline phosphatase is crucial in various biochemical assays.

Cellular Effects

The hydrolysis of this compound by alkaline phosphatase has significant effects on various types of cells and cellular processes. For instance, it has been used in histochemical media for the demonstration of alkaline and acid phosphatases . The colored product formed after hydrolysis can be used to monitor enzyme activity in biological samples such as serum or urine .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by the enzyme alkaline phosphatase. This enzyme-substrate interaction leads to the formation of a colored product that can be detected spectrophotometrically . This process is crucial in various biochemical assays for detecting alkaline phosphatase activity.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for alkaline phosphatase. The hydrolysis of this compound by this enzyme leads to the formation of a colored product, the concentration of which can be monitored over time to assess enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of alkaline phosphatase. It serves as a substrate for this enzyme, and its hydrolysis leads to the formation of a colored product .

Transport and Distribution

Given its water-soluble nature, it is likely to be distributed throughout the aqueous compartments of cells and tissues .

Subcellular Localization

Given its role as a substrate for alkaline phosphatase, it is likely to be found wherever this enzyme is present within the cell .

Preparation Methods

The synthesis of Naphthol AS phosphate typically involves the reaction of naphthalene-2-carboxylic acid with phenylamine (aniline) in the presence of a phosphonating agent. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst like triethylamine. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthol AS phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.

    Substitution: The compound can undergo substitution reactions, where the phenyl group or the phosphonooxy group can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Naphthol AS phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Naphthol AS phosphate can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide: This compound has a similar structure but with a chlorine atom substituted on the phenyl ring, which may alter its chemical and biological properties.

    N-(Disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides: These compounds have hydroxyl groups

Properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYXIWBXOQZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161190
Record name N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13989-98-5
Record name N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13989-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.